molecular formula C17H15NO B3171555 5-Methyl-2-(2-naphthyloxy)aniline CAS No. 946683-17-6

5-Methyl-2-(2-naphthyloxy)aniline

Cat. No. B3171555
CAS RN: 946683-17-6
M. Wt: 249.31 g/mol
InChI Key: BUUYFVHUURTKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-naphthyloxy)aniline is a biochemical compound with the molecular formula C17H15NO and a molecular weight of 249.31 . It is used for proteomics research .


Synthesis Analysis

The synthesis of anilines, including 5-Methyl-2-(2-naphthyloxy)aniline, can be achieved through various methods. One such method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and involves the dehydrogenation of methanol to form a more reactive aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(2-naphthyloxy)aniline can be represented by the SMILES notation: CC1=CC(=C(C=C1)OC2=CC3=CC=CC=C3C=C2)N .


Chemical Reactions Analysis

The reaction of anilines with methanol, as mentioned in the synthesis analysis, is a key chemical reaction involving 5-Methyl-2-(2-naphthyloxy)aniline . This reaction is part of a multistep sequence that starts with the dehydrogenation of methanol to form a more reactive aldehyde or ketone . The hydrogen abstracted in the first step is then used to hydrogenate the intermediate product, resulting in the formation of new C–C or C–N single bonds .

Mechanism of Action

The mechanism of action for the methylation of anilines with methanol involves an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

properties

IUPAC Name

5-methyl-2-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-6-9-17(16(18)10-12)19-15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUYFVHUURTKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-naphthyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2-naphthyloxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(2-naphthyloxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(2-naphthyloxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(2-naphthyloxy)aniline
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(2-naphthyloxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(2-naphthyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.